molecular formula C12H11BrN2O3S B2364460 (5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2201429-58-3

(5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2364460
CAS No.: 2201429-58-3
M. Wt: 343.2
InChI Key: LEKSXZJSESIIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a brominated furan ring, a thiazole moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions involving thiazole and pyrrolidine derivatives under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a furanone derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Researchers might study its effects on specific diseases or conditions, aiming to develop new treatments.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its incorporation into polymers or other materials could enhance their performance in various applications.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
  • (5-Iodofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
  • (5-Methylfuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone

Uniqueness

(5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chlorinated or iodinated analogs, the brominated version might exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3S/c13-10-2-1-9(18-10)11(16)15-5-3-8(7-15)17-12-14-4-6-19-12/h1-2,4,6,8H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKSXZJSESIIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.